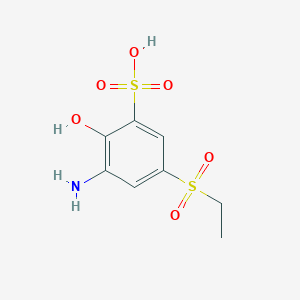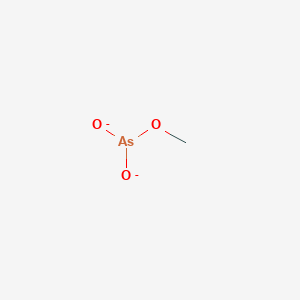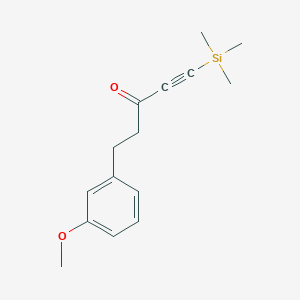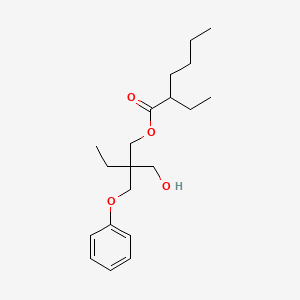![molecular formula C10H11F3S B12526267 1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)sulfanyl]benzene CAS No. 817562-60-0](/img/structure/B12526267.png)
1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)sulfanyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a methyl group and a trifluoropropylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)sulfanyl]benzene typically involves the reaction of 1-methyl-4-bromobenzene with 1,1,2-trifluoropropane-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thiol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, ether, and low temperatures.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), and catalysts like iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Applications De Recherche Scientifique
1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)sulfanyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoropropylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-4-[(1,1,1-trifluoropropan-2-yl)sulfanyl]benzene
- 1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)thio]benzene
- 1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)oxy]benzene
Uniqueness
1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)sulfanyl]benzene is unique due to the presence of the trifluoropropylsulfanyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds with different substituents.
Propriétés
Numéro CAS |
817562-60-0 |
|---|---|
Formule moléculaire |
C10H11F3S |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
1-methyl-4-(1,1,2-trifluoropropan-2-ylsulfanyl)benzene |
InChI |
InChI=1S/C10H11F3S/c1-7-3-5-8(6-4-7)14-10(2,13)9(11)12/h3-6,9H,1-2H3 |
Clé InChI |
FJGDNOGTCNCAQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SC(C)(C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(Benzyloxy)propyl]-N-methylnitrous amide](/img/structure/B12526193.png)
![1H-Imidazole, 4-chloro-2-[(2,5-difluorophenyl)methyl]-5-phenyl-](/img/structure/B12526197.png)
![6-{[(2R)-2-Amino-3-methoxy-3-oxopropyl]sulfanyl}hexanoic acid](/img/structure/B12526209.png)


![N-(2,2-Dimethoxyethyl)-6-[5-(phenylsulfanyl)thiophen-2-yl]pyridine-3-carboxamide](/img/structure/B12526229.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-iodo-4-methyl-3-(3-pyridinyl)-](/img/structure/B12526250.png)
![3-{[(2S)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid](/img/structure/B12526256.png)
![6-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12526263.png)

![2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide](/img/structure/B12526287.png)

